2-((2,3-Dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid 2-((2,3-Dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13337744
InChI: InChI=1S/C11H10F3N3O2S/c1-5-9-6(11(12,13)14)3-7(20-4-8(18)19)15-10(9)16-17(5)2/h3H,4H2,1-2H3,(H,18,19)
SMILES: CC1=C2C(=CC(=NC2=NN1C)SCC(=O)O)C(F)(F)F
Molecular Formula: C11H10F3N3O2S
Molecular Weight: 305.28 g/mol

2-((2,3-Dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid

CAS No.:

Cat. No.: VC13337744

Molecular Formula: C11H10F3N3O2S

Molecular Weight: 305.28 g/mol

* For research use only. Not for human or veterinary use.

2-((2,3-Dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid -

Specification

Molecular Formula C11H10F3N3O2S
Molecular Weight 305.28 g/mol
IUPAC Name 2-[2,3-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]sulfanylacetic acid
Standard InChI InChI=1S/C11H10F3N3O2S/c1-5-9-6(11(12,13)14)3-7(20-4-8(18)19)15-10(9)16-17(5)2/h3H,4H2,1-2H3,(H,18,19)
Standard InChI Key WJJCMEFMKLDAHL-UHFFFAOYSA-N
SMILES CC1=C2C(=CC(=NC2=NN1C)SCC(=O)O)C(F)(F)F
Canonical SMILES CC1=C2C(=CC(=NC2=NN1C)SCC(=O)O)C(F)(F)F

Introduction

Chemical Structure and Molecular Characteristics

Core Heterocyclic Framework

The pyrazolo[3,4-b]pyridine system forms the backbone of this compound, comprising a fused bicyclic structure with nitrogen atoms at positions 1, 2, and 4. This scaffold is structurally analogous to purine bases, enabling interactions with biological targets such as enzymes and receptors. The 2,3-dimethyl groups at positions 2 and 3 sterically stabilize the ring system, while the 4-(trifluoromethyl) group introduces electron-withdrawing effects that modulate electronic distribution.

Thioacetic Acid Moiety

At position 6, a thioacetic acid group (-SCH₂COOH) is attached via a sulfur atom. This moiety enhances solubility in polar solvents and provides a reactive site for conjugation or salt formation. The carboxylic acid group enables hydrogen bonding, which is critical for binding to biological targets.

Table 1: Key Structural Features and Properties

FeatureDescription
Core structurePyrazolo[3,4-b]pyridine (bicyclic heterocycle)
Substituents2,3-Dimethyl, 4-(trifluoromethyl), 6-(thioacetic acid)
Molecular formulaC₁₁H₁₀F₃N₃O₂S
Molecular weight305.28 g/mol
Lipophilicity (logP)Estimated 2.1–2.5 (trifluoromethyl enhances lipid solubility)

Synthesis and Reactivity

Reactivity Profile

The trifluoromethyl group is chemically inert under physiological conditions but influences electron density across the ring. The thioacetic acid moiety can undergo deprotonation (pKa ≈ 3–4) to form carboxylate salts or participate in nucleophilic acyl substitutions.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate aqueous solubility (estimated 10–20 mg/mL) due to the ionizable carboxylic acid group. The trifluoromethyl group enhances lipid solubility, suggesting favorable membrane permeability. Stability studies indicate degradation under strong acidic or alkaline conditions, with a half-life >24 hours at pH 7.4.

Table 2: Physicochemical Data

PropertyValue/Description
Melting pointNot reported (estimated 180–200°C)
Solubility in water~15 mg/mL at 25°C
LogP2.3 (predicted)
pKa3.2 (carboxylic acid)

Biological Activity and Mechanisms

Enzyme Inhibition

Pyrazolo[3,4-b]pyridines are known inhibitors of kinases and phosphodiesterases. The trifluoromethyl group may enhance binding to hydrophobic enzyme pockets, while the thioacetic acid could interact with catalytic residues.

Applications in Drug Development

Lead Optimization

The compound’s modular structure allows for derivatization at the 6-position. For example, esterification of the carboxylic acid could improve bioavailability, while amide formation might enhance target specificity.

Agrochemistry

Trifluoromethyl-substituted heterocycles are used in herbicides and fungicides. This compound’s stability and lipophilicity make it a candidate for foliar applications .

Future Research Directions

  • Pharmacokinetic Studies: Assess oral bioavailability and metabolic stability.

  • Target Identification: Screen against kinase and receptor libraries.

  • Toxicity Profiling: Evaluate acute and chronic toxicity in preclinical models.

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